2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid
Description
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is a chemical compound with the molecular formula C13H8Cl2O5S and a molecular weight of 347.17062 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenoxy group, and acetic acid functionality. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
90966-19-1 |
|---|---|
Molecular Formula |
C13H8Cl2O5S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(4-hydroxythiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H8Cl2O5S/c14-11-7(13(19)9-3-6(16)5-21-9)1-2-8(12(11)15)20-4-10(17)18/h1-3,5,16H,4H2,(H,17,18) |
InChI Key |
MZMRPTACVUNINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=CS2)O)Cl)Cl)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further reactions to introduce the dichloro and phenoxy groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid involves its interaction with molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with specific receptors. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[2,3-Dichloro-4-[(4-hydroxy-2-thienyl)carbonyl]phenoxy]acetic acid include other thiophene derivatives and phenoxyacetic acids. These compounds share structural similarities but differ in their specific functional groups and chemical properties. For example:
Thiophene derivatives: Compounds like suprofen and articaine have different substituents on the thiophene ring, leading to varied biological activities.
Phenoxyacetic acids: These compounds, such as 2,4-Dichlorophenoxyacetic acid, are widely used as herbicides and have different applications compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
